Tetrahydroalstonate d'imidazole [French]
Description
The compound’s name implies a saturated imidazole ring system, which may reduce reactivity compared to aromatic imidazoles.
Properties
CAS No. |
77754-99-5 |
|---|---|
Molecular Formula |
C23H26N4O3 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1H-imidazole;(1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylic acid |
InChI |
InChI=1S/C20H22N2O3.C3H4N2/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24;1-2-5-3-4-1/h2-5,10-11,14-15,18,21H,6-9H2,1H3,(H,23,24);1-3H,(H,4,5)/t11-,14-,15-,18-;/m0./s1 |
InChI Key |
XWLTVDWTKVLFAT-BEXXLDLDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)O)NC5=CC=CC=C45.C1=CN=CN1 |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)O)NC5=CC=CC=C45.C1=CN=CN1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, (19-alpha,20-alpha)-, compd. with 1H-imidazole (1:1) involves multiple steps. The synthetic route typically starts with the preparation of the oxayohimban core structure, followed by the introduction of the carboxylic acid group at the 16th position and the didehydro modification at the 16th and 17th positions. The final step involves the complexation with 1H-imidazole in a 1:1 molar ratio. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, (19-alpha,20-alpha)-, compd. with 1H-imidazole (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Scientific Research Applications
Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, (19-alpha,20-alpha)-, compd. with 1H-imidazole (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, (19-alpha,20-alpha)-, compd. with 1H-imidazole (1:1) involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following imidazole derivatives and related compounds are structurally or functionally comparable to Tetrahydroalstonate d’imidazole:
2-Acetyl-4-tetrahydroxybutyl Imidazole (THI)
- Structure : Features a tetrahydroxybutyl chain attached to the imidazole ring (C₁₀H₁₆N₂O₅) .
- Reactivity : Similar to imidazole, but hydroxyl groups may enhance solubility and reduce ozone reactivity compared to aromatic analogs.
Imidazolelactic Acid
- Structure: Combines imidazole with a hydroxypropanoic acid moiety (C₆H₈N₂O₃) .
- Properties : Exhibits zwitterionic behavior, enabling interactions with biomolecules. Used in studies of metabolic pathways.
- Key Difference : The carboxylic acid group introduces distinct acid-base properties compared to Tetrahydroalstonate d’imidazole’s alstonate backbone.
Tetrasubstituted Imidazoles
- Synthesis : Prepared via one-pot cyclo-condensation of benzil, amines, aldehydes, and ammonium acetate .
- Applications: Demonstrated antibacterial activity against E. coli and B.
- Comparison : Tetrahydroalstonate d’imidazole’s hydrogenated structure may confer greater stability but lower aromatic reactivity than these tetrasubstituted analogs.
Imidazo[4,5-d]imidazole-2,5-(1H,3H)dione, Tetrahydro-1,3,4,6-tetramethyl
- Structure : A fully saturated imidazole fused with a dione ring (C₈H₁₂N₄O₂) .
- Properties : High thermal stability due to hydrogenation and methyl substituents.
- Reactivity : Likely inert toward ozone (unlike aromatic imidazoles, which react rapidly with O₃: kapp,pH7 = 1.3 × 10⁵ M⁻¹s⁻¹ for imidazole) .

Pyrrole, Imidazole, and Pyrazole Ozonation Products
- Reactivity :
- Imidazole reacts with ozone via Criegee mechanisms, forming maleimide (34% yield), formamide (14%), and formate (54%) .
- Pyrazole requires 5× molar O₃ for full degradation, with slower kinetics (kapp,pH7 = 56 M⁻¹s⁻¹ vs. 1.3 × 10⁵ M⁻¹s⁻¹ for imidazole) .
- Tetrahydroalstonate d’imidazole’s hydrogenated structure likely reduces O₃ reactivity, analogous to saturated pyrrolidine vs. pyrrole.
Data Tables
Table 1. Key Properties of Imidazole Derivatives
Table 2. Ozonation Product Yields (Per Consumed Azole)
| Compound | Maleimide Yield | Formamide Yield | Formate Yield |
|---|---|---|---|
| Pyrrole | 34% | 14% | 54% |
| Imidazole | Not detected | 14% | 54% |
| Pyrazole | N/A | Trace | 5% |
Key Research Findings
Reactivity Trends : Aromatic imidazoles (e.g., imidazole, pyrazole) exhibit high ozone reactivity, forming ring-opened products (e.g., formamide) and carboxylates. Hydrogenation (as in Tetrahydroalstonate d’imidazole) likely suppresses these pathways .
Biological Activity : Tetrasubstituted imidazoles show antibacterial effects, suggesting that structural modifications in Tetrahydroalstonate d’imidazole could enhance bioactivity .
pH Dependence : Imidazole ozonation yields vary with pH (e.g., formate increases at pH 11), implying that Tetrahydroalstonate d’imidazole’s stability may also be pH-sensitive .
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